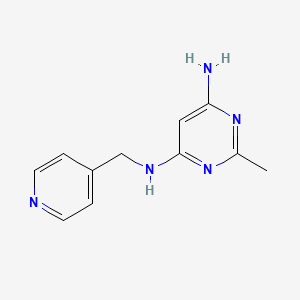
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with a dipropylamino group and a hydroxyl group, making it an interesting subject for research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the starting material.
Formation of Intermediate: Cyclopentanone undergoes a reaction with dipropylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Chiral Building Block: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(dipropylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-(dipropylamino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the dipropylamino group.
Dipropylamine: A related compound lacking the cyclopentane ring.
Uniqueness
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-(dipropylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-8-12(9-4-2)10-6-5-7-11(10)13/h10-11,13H,3-9H2,1-2H3/t10-,11-/m1/s1 |
Clave InChI |
ZLFDYAMNBDAVKT-GHMZBOCLSA-N |
SMILES isomérico |
CCCN(CCC)[C@@H]1CCC[C@H]1O |
SMILES canónico |
CCCN(CCC)C1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)







![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)




